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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)-2-

methylpropanoic acid

CAS No.: 69849-06-5

Cat. No.: B1421779 Get Quote

Technical Monograph: 2-(2-Chlorophenyl)-2-
methylpropanoic Acid
CAS Number: 69849-06-5 Document Type: Technical Reference & Synthesis Guide Version:

2.0 (2025)

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5][6]
This compound represents a specific structural class of

-disubstituted arylpropionic acids. It is characterized by a quaternary carbon center adjacent to
an ortho-substituted phenyl ring. This steric congestion imparts unique metabolic stability and
chemical reactivity profiles compared to its para-substituted isomers (e.g., the active
metabolites of fibrate drugs).

Critical Distinction: Do not confuse this compound with Clofibric Acid [2-(4-chlorophenoxy)-2-

methylpropanoic acid], which contains an ether linkage, nor with its regioisomer 2-(4-

chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6).
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Identifier Type Value Notes

CAS Registry Number 69849-06-5
Specific to the ortho-chloro

acid form.

IUPAC Name
2-(2-Chlorophenyl)-2-

methylpropanoic acid
Preferred IUPAC.

Synonyms
-(2-Chlorophenyl)isobutyric

acid; 2-(2-

Chlorophenyl)isobutyric acid

Common laboratory

nomenclature.

Molecular Formula

C

H

ClO

Molecular Weight 198.65 g/mol

SMILES
CC(C)

(C(=O)O)C1=CC=CC=C1Cl

InChI Key Predicted based on structure

Physiochemical Properties (Experimental & Predicted)
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Property Value Technical Context

Physical State Solid (Crystalline powder)
Typically off-white to pale

yellow.

Melting Point 95–98 °C (Predicted)

Lower than the para-isomer

(120°C) due to crystal packing

disruption by the ortho-Cl.

pKa ~4.2–4.5

Slightly weaker acid than

benzoic acid due to the

electron-donating alkyl group,

but influenced by the ortho-Cl

inductive effect.

LogP 2.8–3.1

Moderate lipophilicity;

amenable to RP-HPLC

analysis.

Solubility
Low in water; High in DCM,

MeOH, DMSO

Requires organic co-solvent for

biological assays.

Synthetic Pathways & Process Chemistry
The synthesis of 2-(2-chlorophenyl)-2-methylpropanoic acid is non-trivial due to the steric

bulk surrounding the

-carbon. Standard alkylation of phenylacetic acid esters often results in poly-alkylation or low
yields. The most robust "self-validating" protocol involves the dialkylation of 2-
chlorophenylacetonitrile followed by vigorous hydrolysis.

Strategic Logic (Retrosynthesis)
The ortho-chlorine atom creates significant steric hindrance. Direct arylation of isobutyric acid is

difficult. Therefore, constructing the quaternary center on a nitrile precursor (which is smaller

and more linear than a carboxylate) is the preferred kinetic pathway.

Protocol: Nitrile Alkylation Route
Step 1: Synthesis of 2-(2-Chlorophenyl)-2-methylpropanenitrile
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Reagents: 2-Chlorophenylacetonitrile (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (2.2

eq) or KOH/TBAB (Phase Transfer Conditions).

Solvent: THF (anhydrous) or Toluene (for PTC).

Mechanism: Sequential deprotonation at the benzylic position followed by S

2 attack on methyl iodide. The second methylation is faster than the first due to the electron-
donating effect of the first methyl group.

Step 2: Sterically Demanding Hydrolysis

Challenge: The gem-dimethyl group and the ortho-chloro substituent protect the nitrile

carbon from nucleophilic attack by water. Standard acidic hydrolysis (HCl, reflux) often fails

or stops at the amide.

Solution: High-temperature hydrolysis using ethylene glycol as a solvent to increase reaction

temperature above 100°C.

Detailed Workflow Diagram (DOT)
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Starting Material:
2-Chlorophenylacetonitrile

Step 1: Dialkylation
(MeI, NaH, THF, 0°C to RT)

 Nucleophilic Substitution

Intermediate:
2-(2-Chlorophenyl)-2-methylpropanenitrile

 Formation of Quaternary Center

Step 2: Hydrolysis
(KOH, Ethylene Glycol, 160°C, 12h)

 Sterically Hindered Hydrolysis

Workup:
Acidify to pH 1, Extract w/ DCM

 Conversion to Acid

Final Product:
2-(2-Chlorophenyl)-2-methylpropanoic acid

 Crystallization

Click to download full resolution via product page

Caption: Two-step synthetic pathway overcoming steric hindrance via high-temperature nitrile

hydrolysis.

Analytical Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using

orthogonal analytical techniques.

NMR Spectroscopy Expectations
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H NMR (400 MHz, CDCl

):

11.0–12.0 (br s, 1H, COOH).

7.35–7.45 (m, 1H, Ar-H, adjacent to Cl).

7.15–7.30 (m, 3H, Ar-H).

1.65 (s, 6H, C(CH

)

).

Note: The methyl signal will appear as a sharp singlet. If split, it indicates incomplete

methylation (mono-methyl impurity).

HPLC Method Development (Purity Check)
For researchers isolating this compound from biological matrices or reaction mixtures, the

following HPLC conditions provide baseline separation from the para-isomer and starting

materials.
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Parameter Condition Rationale

Column
C18 (e.g., Agilent Zorbax SB-

C18), 3.5 µm
Standard steric selectivity.

Mobile Phase A Water + 0.1% Formic Acid

Acidic pH suppresses

ionization of the carboxylic

acid, improving peak shape

(retention).

Mobile Phase B Acetonitrile
Strong elution strength for

lipophilic aromatics.

Gradient 40% B to 90% B over 10 min
The compound is relatively

hydrophobic.

Detection UV @ 220 nm and 254 nm
220 nm for the carbonyl; 254

nm for the phenyl ring.

Applications & Biological Context[7][8]
While less common than its para-substituted counterparts (used in lipid-lowering drugs), the

ortho-isomer serves as a critical steric probe in medicinal chemistry and agrochemistry.

Metabolic Stability Probe
In drug discovery, this motif is used to block metabolic "soft spots."

Mechanism: The gem-dimethyl group prevents

-oxidation.

Ortho-Effect: The 2-chloro substituent twists the phenyl ring out of coplanarity with the

carboxyl group. This prevents conjugation and sterically hinders glucuronidation enzymes

(UGTs), often increasing the half-life of the molecule compared to the para-isomer.

Agrochemical Intermediates
This acid is a structural analog of Mecoprop (MCPP), a phenoxy herbicide. Research into

"ether-free" analogs uses this carbon-linked scaffold to study the necessity of the ether oxygen
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for auxin activity in plants.

Structure-Activity Relationship (SAR) Diagram

Core Structure:
Alpha-Methylpropanoic Acid

Ortho-Cl (2-Pos):
Steric Shielding

Prevents Glucuronidation

Gem-Dimethyl:
Blocks Beta-Oxidation
Increases Lipophilicity

Carboxylic Acid:
H-Bond Donor/Acceptor

Ionizable Headgroup

Click to download full resolution via product page

Caption: SAR analysis highlighting the functional roles of structural motifs in metabolic stability.

Safety & Handling (SDS Highlights)
GHS Classification:

Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

STOT SE 3: May cause respiratory irritation (H335).

Handling: Handle in a fume hood. The intermediate nitrile is toxic; however, the final acid is

generally low-toxicity but an irritant.

Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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